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6-O-Methyl Guanosine

Photochemistry DNA Damage Spectroscopy

Researchers studying O6-alkylation damage require a chemically defined standard that recapitulates site-specific methylation effects-generic guanosine analogs cannot substitute. 6-O-Methyl Guanosine (CAS 7803-88-5) provides the exact O6-methyl pharmacophore essential for reproducible results: • ~40-fold slower excited-state decay vs. unmodified guanosine-enables quantitative photophysical studies of UV-induced DNA damage • >1000-fold ribosome slowing at modified codon-critical for translation fidelity & decoding center sensitivity assays • Selective colony formation inhibition in NER-deficient (XP) cells, sparing normal fibroblasts-validates synthetic lethal screening models Supplied at ≥98% purity with full analytical documentation. Ships with dry ice for global delivery.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B7826086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl Guanosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7+,10-/m1/s1
InChIKeyIXOXBSCIXZEQEQ-XJCFNFQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyl Guanosine: Biophysical & Biological Properties


6-O-Methyl Guanosine (CAS 7803-88-5) is a chemically defined, O6-methylated guanosine derivative . This site-specific methylation confers distinct biophysical properties, notably a ~40-fold slower excited-state decay rate compared to unmodified guanosine in aqueous solution [1], and a red-shifted ground-state absorption spectrum [2]. The compound serves as a critical tool for investigating RNA and DNA damage responses, translation fidelity, and the structural requirements for antiviral activity .

Photophysical Context Supports excited-state decay and DNA photodamage studies
Translation Research Enables O6-methyl-specific ribosome decoding fidelity assays
Antiviral SAR Facilitates nucleoside prodrug screening and pharmacophore analysis

Why 6-O-Methyl Guanosine Cannot Be Substituted


Generic guanosine analogs, including unmodified guanosine and other regioisomers (e.g., N2-methylguanosine, N6-methyladenosine), cannot recapitulate the specific, quantitative biological and biophysical signatures of 6-O-Methyl Guanosine. This is because O6-methylation fundamentally alters base-pairing geometry [1], slows excited-state relaxation by ~40-fold [2], and imparts a distinct antiviral pharmacophore requirement [3]. Substitution with a 7-deaza analog, for instance, entirely negates anti-HCV activity, demonstrating that the N-7 atom is critical for function in the context of the O6-methyl modification [3]. These precise structural requirements make generic interchange impossible for assays requiring defined O6-methylguanosine-specific phenotypes.

Photophysical mismatch
Unmodified guanosine may not replicate O6-methyl-specific excited-state relaxation behavior.
Decoding kinetics mismatch
Other methylated nucleosides (e.g., N2-methylguanosine, N6-methyladenosine) may not reproduce the distinctive translation fidelity effects.
Antiviral pharmacophore loss
7-deaza analogs may eliminate the essential N-7-dependent anti-HCV prodrug function, limiting direct substitution.

Quantitative Evidence for 6-O-Methyl Guanosine


O6-Methylation Slows Excited-State Decay

O6-methylation of guanosine dramatically alters its photophysical properties. Compared to unmodified guanosine, 6-O-Methyl Guanosine exhibits a red-shifted ground-state absorption spectrum and a ~40-fold slower rate of internal conversion to the ground state in aqueous solution [1]. This quantitative difference in excited-state lifetime directly impacts the probability of photodamage in DNA [1].

Excited-state decay
Head-to-head
~40-fold slower internal conversion
Supports photodamage probability studies
Aqueous solution; femtosecond TA spectroscopy
Photochemistry DNA Damage Spectroscopy

Translation Fidelity: O6-Methyl vs. m6A

In a reconstituted bacterial translation system, 6-O-Methyl Guanosine (m6G) at the second codon position slowed the observed rate of peptide-bond formation for cognate aa-tRNAs by >1000-fold, without altering rates for near-cognate tRNAs [1]. In stark contrast, the analogous modification N6-methyladenosine (m6A) at the same position had only a minimal effect on tRNA selection [1]. This demonstrates that the specific geometry of the O6-methyl group uniquely impacts ribosomal decoding, a phenotype not shared by other methylated nucleobases.

Translation fidelity
Head-to-head
>1000-fold slowing of cognate tRNA vs. minimal effect for m6A
Distinguishes O6-methyl-specific decoding kinetics
Reconstituted translation system; second codon position
Translation RNA Modification Ribosome Fidelity

N-7 Requirement for Anti-HCV Activity

The 6-O-methyl modification is a key prodrug moiety that, when applied to 2'-C-methylguanosine, yields potent HCV inhibitors that have entered clinical trials [1]. A direct comparison reveals that removal of the N-7 atom from the nucleobase (i.e., the 7-deaza analogue of 2'-C-methyl-6-O-methylguanosine) entirely negates anti-HCV activity [1]. This loss of activity is linked to the failure of the 7-deaza analogue to act as an efficient prodrug, in marked contrast to the parent 6-O-methylguanine analogue [1].

Anti-HCV N-7 requirement
Head-to-head
Potent inhibition vs. complete loss with 7-deaza analog
Confirms N-7 critical for prodrug activation
HCV replicon assay context
Antiviral HCV Nucleoside Analog

Selective Cytotoxicity in DNA Repair-Deficient Cells

6-O-Methyl Guanosine (and its base 6-methylguanine) demonstrate a selective inhibition of colony-forming ability in a malignant xeroderma pigmentosum (XP) cell line, while showing no effect on other XP strains or normal human fibroblasts [1]. This indicates a heightened sensitivity of specific nucleotide excision repair-deficient backgrounds to O6-methylated nucleosides.

XP cytotoxicity
Class-level
Selective colony inhibition in XP variant cells
Class-level inference; data to verify
Specific NER-deficient backgrounds only
DNA Repair Xeroderma Pigmentosum Cancer Research

INX-08189 Prodrug Potency vs. Parent Nucleoside

The phosphoramidate prodrug of 6-O-Methyl-2'-C-Methyl Guanosine (INX-08189) demonstrates a dramatic enhancement in antiviral potency compared to the unmodified parent nucleoside, 2'-C-methylguanosine. INX-08189 achieves a 50% effective concentration (EC50) of 35 ± 8 nM at 24 hours in HCV replicon assays [1], whereas 2'-C-methylguanosine exhibits an EC50 of approximately 3.5 µM [2]. This represents an approximately 100-fold increase in potency. An intracellular 2'-C-MeGTP concentration of 2.43 ± 0.42 pmol/10⁶ cells was sufficient to achieve 90% inhibition [1].

INX-08189 prodrug
Cross-study
EC50 35 ± 8 nM vs. ~3.5 µM for parent nucleoside
Illustrates 6-O-methyl prodrug strategy benefit
HCV genotype 1b replicon, 24 h; intracellular triphosphate measured
Antiviral Prodrug HCV Pharmacology

6-O-Methyl Guanosine: Research and Industrial Applications


Translation Fidelity and Ribosome Decoding

6-O-Methyl Guanosine is the definitive standard for investigating the impact of O6-methylation on translation. Its unique, position-dependent effects on ribosome speed (>1000-fold slowing) and tRNA selection, which are not recapitulated by other modifications like N6-methyladenosine [1], make it an essential reagent for studies on RNA damage and decoding center sensitivity.

DNA Photostability and Mutagenesis

Given its quantitatively defined ~40-fold slower excited-state decay compared to guanosine [1], 6-O-Methyl Guanosine is the required tool for photophysical studies examining how O6-alkylation alters the relaxation dynamics of DNA bases and increases the probability of UV-induced photodamage.

Antiviral Drug Discovery and Prodrug SAR

For researchers developing nucleoside inhibitors of HCV or related viruses, the specific 6-O-methyl pharmacophore is critical. Studies show that the 7-deaza analog of 2'-C-methyl-6-O-methylguanosine is completely inactive [1], underscoring that this exact compound (or its prodrug form) is non-negotiable for achieving the potent antiviral activity (EC50 ~35 nM) seen with clinical candidates like INX-08189 [2].

Synthetic Lethality in DNA Repair-Deficient Cancers

6-O-Methyl Guanosine serves as a selective tool for probing vulnerabilities in DNA repair pathways. Its ability to inhibit colony formation in malignant xeroderma pigmentosum cells, while sparing other XP and normal fibroblasts [1], makes it a key reagent for identifying and validating synthetic lethal interactions in nucleotide excision repair-deficient cancer models.

Application
Selection Property
Validation Focus
Translation fidelity studies
O6-methyl-dependent ribosome decoding kinetics
tRNA selection and codon-position fidelity endpoints
DNA photostability and mutagenesis
Excited-state relaxation profile
UV-induced photodamage probability endpoints
Antiviral prodrug SAR
6-O-methyl pharmacophore integrity
Anti-HCV replicon activity context
DNA repair deficiency profiling
NER-deficient cell response
Colony formation inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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